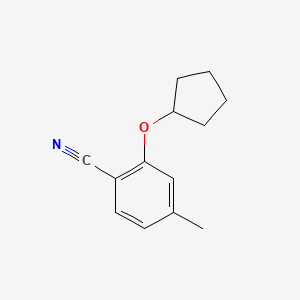

2-(Cyclopentyloxy)-4-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyloxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-6-7-11(9-14)13(8-10)15-12-4-2-3-5-12/h6-8,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSCQTJIPQIHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentyloxy)-4-methylbenzonitrile is an organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound features a benzonitrile moiety with a cyclopentyloxy group and a methyl substitution at the para position, which may influence its reactivity and biological profile. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- CAS Number: 1250659-04-1

- Molecular Formula: C12H13NO

- Molecular Weight: 189.24 g/mol

- IUPAC Name: this compound

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate enzyme activity and receptor interactions, leading to various biological effects.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in cell proliferation, suggesting that this compound may exhibit anticancer properties by targeting such pathways .

- Receptor Modulation : The compound's structural features allow it to interact with adenosine receptors, which play a crucial role in cellular signaling and have implications in various physiological processes .

Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial activities. The presence of the cyclopentyloxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .

Study Overview

A recent study investigated the structure-activity relationship (SAR) of various benzonitrile derivatives, including those similar to this compound. The findings suggested that modifications in the substituents significantly impacted biological activity, emphasizing the importance of the cyclopentyloxy group in enhancing potency against specific targets .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Potential anticancer activity | TBD | |

| 4-Methylbenzonitrile | Moderate inhibition | 15 | |

| 2-(Phenoxy)-4-methylbenzonitrile | Antimicrobial effects | 20 |

Safety and Toxicology

Preliminary safety assessments indicate that this compound may cause skin irritation and eye damage upon contact. Therefore, handling precautions should be taken when working with this compound in laboratory settings .

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopentyloxy)-4-methylbenzonitrile is noteworthy for its potential use in drug development. The presence of the benzonitrile group can enhance lipophilicity, which is crucial for drug absorption and distribution.

Potential Therapeutic Areas:

- Anticancer Agents: Compounds with similar structural features have shown promise in targeting cancer cell lines, making this compound a candidate for further investigation in oncology.

- Antidepressants: The structural analogs of this compound have been explored for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders.

Materials Science

The unique structural characteristics of this compound also make it suitable for applications in materials science.

Applications in Materials:

- Polymer Synthesis: Its reactive functional groups can be utilized to create new polymers with enhanced properties, such as improved thermal stability or mechanical strength.

- Nanotechnology: The compound could serve as a building block for nanomaterials, potentially leading to innovations in electronics or photonics.

Case Studies

Several studies have investigated compounds structurally similar to this compound, providing insights into its potential applications:

- Study on Anticancer Activity: Research demonstrated that similar benzonitriles exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also possess anticancer properties.

- Neuropharmacology Research: Investigations into compounds with analogous structures revealed interactions with serotonin receptors, suggesting potential antidepressant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.